4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl-
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Overview
Description
4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- is a chemical compound with the molecular formula C12H18O It is a derivative of indene, characterized by a methano bridge and multiple hydrogenated positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- typically involves the hydrogenation of indene derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the desired positions on the indene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: A similar compound with an acetate group instead of a hydroxyl group.
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-one: A ketone derivative of the compound.
Uniqueness
4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydrodimethyl- is unique due to its specific structural features, including the methano bridge and multiple hydrogenated positions
Properties
CAS No. |
79771-15-6 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,4-dimethyltricyclo[5.2.1.02,6]dec-4-en-8-ol |
InChI |
InChI=1S/C12H18O/c1-6-3-10-9-4-8(5-11(9)13)12(10)7(6)2/h3,7-13H,4-5H2,1-2H3 |
InChI Key |
WJYPOGJOWNDSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3CC(C2C=C1C)C(C3)O |
Origin of Product |
United States |
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